molecular formula C12H19NO B13257799 3-methoxy-N-(3-methylbutan-2-yl)aniline

3-methoxy-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13257799
M. Wt: 193.28 g/mol
InChI Key: VNTJIPGJYZSQQV-UHFFFAOYSA-N
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Description

3-Methoxy-N-(3-methylbutan-2-yl)aniline is a secondary amine characterized by a methoxy (-OCH₃) group at the 3-position of the aniline ring and a branched aliphatic substituent (3-methylbutan-2-yl) on the nitrogen atom. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (CAS: 67747-01-7) . The compound is typically synthesized via regioselective alkylation or metal-free N-arylation protocols, yielding a colorless to pale yellow oil.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-methoxy-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H19NO/c1-9(2)10(3)13-11-6-5-7-12(8-11)14-4/h5-10,13H,1-4H3

InChI Key

VNTJIPGJYZSQQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxy-N-(3-methylbutan-2-yl)aniline can be synthesized through the reaction of aniline with 3-methylbutan-2-one and methoxy compounds under specific conditions. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 3-methoxy-N-(3-methylbutan-2-yl)aniline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aniline compounds .

Scientific Research Applications

3-methoxy-N-(3-methylbutan-2-yl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituent near the nitrogen atom influences its binding affinity and specificity, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electronic Effects :

  • The methoxy group in all compounds enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions. However, electron-withdrawing groups (e.g., nitro in 2j ) reduce ring reactivity but improve thermal stability .
  • Fluorinated derivatives (e.g., III.1.c ) exhibit increased lipophilicity, making them suitable for membrane-penetrating agrochemicals .

Steric and Solubility Considerations :

  • Branched alkyl chains (e.g., 3-methylbutan-2-yl) impart steric hindrance, reducing nucleophilic attack on nitrogen. This contrasts with linear chains (e.g., 3-phenylpropyl in 3ah ), which offer greater conformational flexibility .
  • Arylthio groups (e.g., 3z ) introduce steric bulk and polarizability, enhancing resistance to oxidative degradation .

Crystallinity :

  • Solid-state derivatives like 2j (orange solid) benefit from planar nitro-phenyl groups enabling π-π stacking, unlike oily analogs .

Biological Activity

3-Methoxy-N-(3-methylbutan-2-yl)aniline, a compound belonging to the class of substituted anilines, has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol
  • IUPAC Name : 3-methoxy-N-(3-methylbutan-2-yl)aniline

The biological activity of 3-methoxy-N-(3-methylbutan-2-yl)aniline is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy group enhances the lipophilicity of the compound, facilitating its membrane permeability and interaction with cellular components.

Interaction with Biological Targets

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows for potential binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

Research indicates that 3-methoxy-N-(3-methylbutan-2-yl)aniline exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Its structural features indicate possible anticancer activity, potentially through apoptosis induction in cancer cells.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective effects, possibly linked to its ability to modulate neurotransmitter systems.

Comparative Analysis

To better understand the unique properties of 3-methoxy-N-(3-methylbutan-2-yl)aniline, a comparison with similar compounds can provide insights into its efficacy and potential applications.

Compound NameStructureAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
3-Methoxy-N-(3-methylbutan-2-yl)anilineStructureModeratePotentialEmerging Evidence
4-Methoxy-N-(2-methylpropyl)anilineStructureWeakLimitedNot Established
N,N-Dimethyl-p-toluidineStructureStrongNot EvaluatedNot Evaluated

Case Studies and Research Findings

Several studies have investigated the biological activities of similar aniline derivatives, shedding light on the potential of 3-methoxy-N-(3-methylbutan-2-yl)aniline:

  • Antimicrobial Studies :
    • A study assessed various anilines for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications such as methoxy substitution could enhance activity against certain strains .
  • Cancer Research :
    • Research focusing on substituted anilines demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on various cancer cell lines. The presence of methoxy groups was correlated with increased potency .
  • Neuropharmacology :
    • Investigations into the neuropharmacological effects of substituted anilines have shown promise in modulating neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases .

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